

Introduction: The Analytical Imperative for 7-Hydroxy Methotrexate

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Compound of Interest

Compound Name: 7-Hydroxy Methotrexate
Ammonium Salt

Cat. No.: B13848835

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Methotrexate (MTX) is a cornerstone antifolate agent used in the treatment of various cancers and autoimmune diseases.[1][2] Its therapeutic efficacy is, however, paralleled by a potential for significant toxicity, necessitating careful therapeutic drug monitoring (TDM).[3] A critical component of this monitoring is the quantification of its major metabolite, 7-Hydroxy Methotrexate (7-OH-MTX).[3][4][5] Formed in the liver, 7-OH-MTX has a 3- to 5-fold lower aqueous solubility than its parent compound, which can lead to crystalluria and subsequent nephrotoxicity, a key dose-limiting side effect of high-dose MTX therapy.[6] Therefore, a robust, accurate, and stability-indicating analytical method for the quantification of 7-OH-MTX is paramount for ensuring patient safety and optimizing treatment protocols.

This application note provides a comprehensive guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for **7-Hydroxy Methotrexate ammonium salt**, designed for researchers, analytical scientists, and drug development professionals. The narrative emphasizes the rationale behind methodological choices, ensuring the development of a scientifically sound and reliable analytical procedure.

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.

Analyte Characterization: 7-Hydroxy Methotrexate

7-Hydroxy Methotrexate ($C_{20}H_{22}N_8O_6$, M.W. 470.44 g/mol) is structurally similar to methotrexate, containing two carboxylic acid groups which make it a weakly acidic compound. [2][7] The pKa values are expected to be similar to those of methotrexate (approx. 4.8 and 5.5), meaning its ionization state, and therefore its hydrophobicity and chromatographic retention, is highly dependent on the mobile phase pH.[2] This is the single most critical parameter to control for achieving reproducible chromatography. The molecule possesses multiple chromophores, making UV detection a suitable and accessible quantification technique.[8][9]

Chromatographic Parameter Selection: The Starting Point

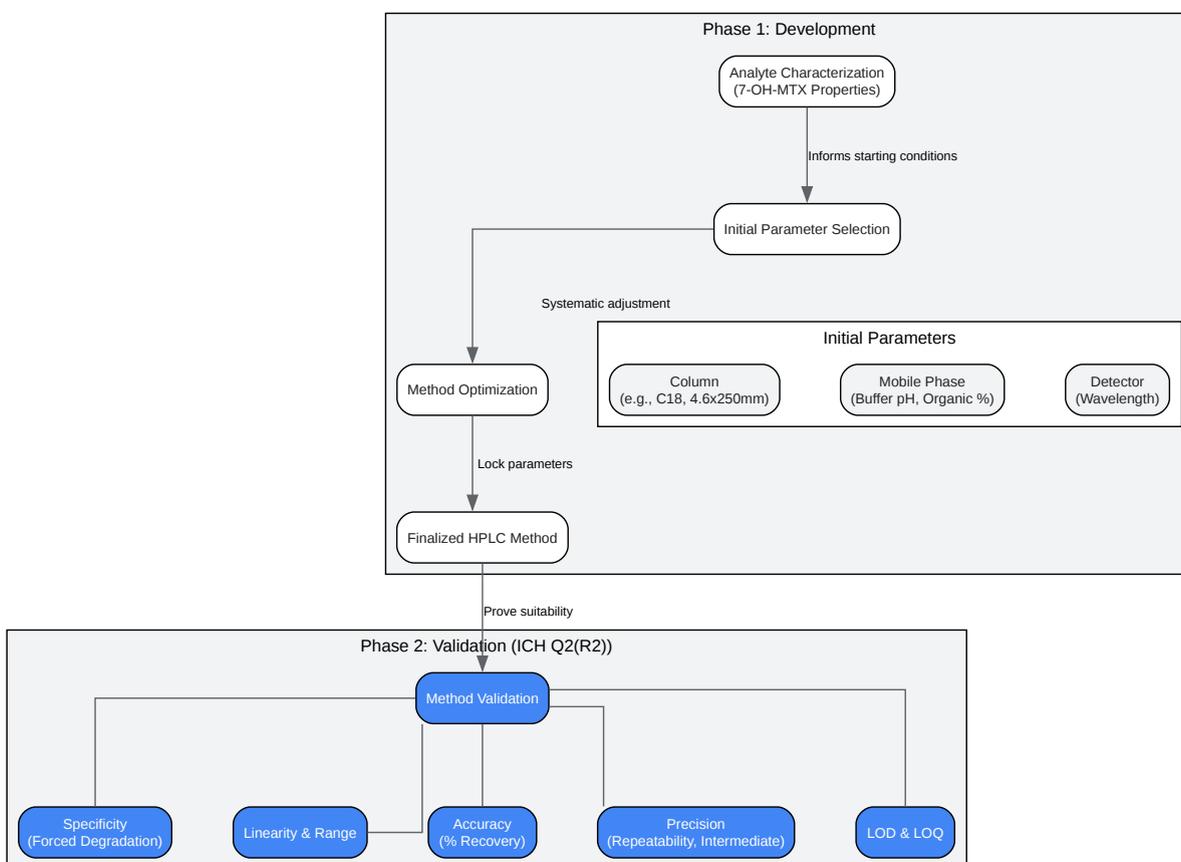
Based on the analyte's properties and established methods for the parent compound, methotrexate, a logical starting point for method development can be established.

- Column Selection: A C18 (ODS) stationary phase is the industry standard for separating moderately polar compounds like MTX and its metabolites.[3][10][11] A column with dimensions of 4.6 x 250 mm and a 5 μ m particle size provides a good balance of efficiency, resolution, and backpressure.[10][11]
- Mobile Phase Selection:
 - Aqueous Component: A buffered aqueous phase is essential to control the mobile phase pH and ensure consistent ionization of the analyte. Phosphate and acetate buffers are common choices.[10][12] A starting buffer of 50 mM sodium acetate adjusted to pH 3.6 is a rational choice.[10] At this pH, which is below the first pKa of the carboxylic acid groups, the analyte will be in its less polar, protonated form, leading to stronger retention on the C18 column and potentially better peak shape.
 - Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reverse-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency. A simple isocratic mobile phase composition, such as 90:10 (v/v) of aqueous buffer to acetonitrile, serves as an excellent initial condition.[10]

- **Detection Wavelength:** Methotrexate exhibits strong absorbance maxima around 303 nm and 371 nm.[4][9] An initial detection wavelength of 307 nm is a reasonable starting point for 7-OH-MTX.[10] To confirm the optimal wavelength, a UV-Vis spectrum of the 7-OH-MTX standard should be acquired using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance.
- **Flow Rate and Temperature:** A standard flow rate of 1.0 mL/min is suitable for a 4.6 mm ID column.[10][11] Maintaining the column at a constant ambient or slightly elevated temperature (e.g., 25-30°C) ensures retention time stability.

Workflow for HPLC Method Development

The following diagram illustrates the logical workflow for developing and validating the HPLC method for 7-Hydroxy Methotrexate.



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Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Protocol 1: Preparation of Solutions

- Mobile Phase Preparation (50 mM Sodium Acetate, pH 3.6):
 - Dissolve 4.1 g of anhydrous sodium acetate in 1 L of HPLC-grade water.
 - Adjust the pH to 3.6 using glacial acetic acid.
 - Filter the buffer through a 0.45 μm nylon membrane filter.
- Final Mobile Phase (90:10 v/v):
 - Combine 900 mL of the prepared buffer with 100 mL of HPLC-grade acetonitrile.
 - Degas the solution by sonication or helium sparging before use.
- Standard Stock Solution (1 mg/mL):
 - Accurately weigh 10 mg of **7-Hydroxy Methotrexate ammonium salt** reference standard and transfer to a 10 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This stock solution should be stored protected from light at 2-8°C.
- Working Standard Solutions:
 - Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1-100 $\mu\text{g/mL}$).

Protocol 2: Optimized HPLC Method

This protocol outlines the final, optimized chromatographic conditions for the analysis of 7-Hydroxy Methotrexate.

Parameter	Condition
Instrument	Agilent 1260 Infinity II or equivalent HPLC system with UV/PDA detector
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase	50 mM Sodium Acetate (pH 3.6) : Acetonitrile (90:10, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	20 µL
Detection Wavelength	307 nm (or λ_{max} determined by PDA)
Run Time	10 minutes

Protocol 3: Method Validation According to ICH Q2(R2) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.^[13] The following parameters must be evaluated.^{[14][15][16][17]}

Validation Parameter	Purpose & General Procedure	Acceptance Criteria (Typical)
Specificity	To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Perform forced degradation studies.	Peak for 7-OH-MTX is pure and resolved from all degradation peaks (Peak Purity Index > 0.999).
Linearity & Range	To establish a linear relationship between concentration and response. Analyze 5-6 concentrations across the specified range.	Correlation coefficient (r^2) \geq 0.999.
Accuracy	To determine the closeness of the test results to the true value. Analyze samples with known concentrations (spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate.	Mean recovery between 98.0% and 102.0%.
Precision	Repeatability (Intra-day): Analyze 6 replicate preparations at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.	Relative Standard Deviation (RSD) \leq 2.0%.
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on signal-to-noise ratio (S/N) or standard deviation of the	S/N ratio of 3:1.

	response and the slope of the calibration curve.	
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantified with suitable precision and accuracy.	S/N ratio of 10:1; precision (RSD) should be acceptable.
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2 , organic modifier % ± 2 , flow rate ± 0.1 mL/min).	System suitability parameters (e.g., retention time, peak area) remain within predefined limits. RSD $\leq 2.0\%$.

Protocol 4: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for developing a stability-indicating method.[18][19]

The goal is to achieve 5-20% degradation of the active ingredient.[19][20]

- Prepare a 100 $\mu\text{g/mL}$ solution of 7-OH-MTX for each stress condition.
- Acid Hydrolysis: Add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes.[19][21] Cool and neutralize with 0.1 N NaOH.
- Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes.[19][21] Cool and neutralize with 0.1 N HCl.
- Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[21]
- Thermal Degradation: Expose the solid powder to 60°C for 24 hours. Dissolve in the mobile phase for analysis.
- Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or sunlight for a defined period.

- Analysis: Analyze an untreated control and all stressed samples using the developed HPLC method with a PDA detector to check for peak purity and resolution of degradants from the main analyte peak.

Conclusion

This application note details a systematic and scientifically grounded approach to developing a robust, stability-indicating RP-HPLC method for the quantification of **7-Hydroxy Methotrexate ammonium salt**. By carefully selecting and optimizing chromatographic parameters based on the analyte's physicochemical properties, and by rigorously validating the final method according to ICH guidelines, a reliable analytical procedure can be established. This method is suitable for use in quality control, stability studies, and therapeutic drug monitoring, ultimately contributing to the safer and more effective use of methotrexate.

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